6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 2, and a 1H-pyrazole moiety at position 3 (Figure 1). The imidazo[1,2-a]pyridine scaffold is renowned for its pharmacological relevance, as seen in marketed drugs like zolpidem (hypnotic) and zolimidine (anti-ulcer) .
Properties
IUPAC Name |
6-chloro-2-methyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-11(9-4-5-13-15-9)16-6-8(12)2-3-10(16)14-7/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWCSJHJNIRYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formylpyridine with 3-amino-1H-pyrazole under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Cyclization Reactions: The pyrazolyl group can participate in further cyclization reactions to form more complex fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Anticancer Potential
6-Chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . This compound's ability to target specific pathways involved in tumor growth positions it as a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Emerging evidence suggests that compounds within this class may possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are pivotal in mediating inflammatory responses .
Case Studies
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Electronic Effects
The 3-position of imidazo[1,2-a]pyridines is typically electrophilic, but substitution with pyrazole blocks further electrophilic reactions (e.g., halogenation, nitration) . This contrasts with derivatives like 6-chloro-3-iodo-2-methyl-imidazo[1,2-a]pyridine , where the iodine atom enables nucleophilic substitution or cross-coupling reactions . The pyrazole group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to bulkier substituents (e.g., triazoles in ).
Physicochemical Properties
The pyrazole substituent increases the molecular weight (267.69 g/mol) and polarity compared to simpler analogs like 6-chloro-2-methylimidazo[1,2-a]pyridine (166.61 g/mol) . This may improve solubility but reduce blood-brain barrier permeability relative to nonpolar derivatives like 6-chloro-3-iodo-2-methyl-imidazo[1,2-a]pyridine (276.50 g/mol) .
Biological Activity
6-Chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, drawing on various research findings.
- Molecular Formula : C11H9ClN4
- Molecular Weight : 232.67 g/mol
- CAS Number : 372198-32-8
Synthesis
The compound can be synthesized through multicomponent reactions involving imidazo[1,2-a]pyridine derivatives. A notable synthesis method includes the coupling of 6-chloro-2-methylimidazo[1,2-a]pyridine with pyrazole derivatives under specific conditions to yield the target compound with high purity and yield.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly colon cancer cell lines such as HT-29 and Caco-2. The compound initiates apoptosis through mitochondrial pathways, evidenced by the release of cytochrome c and activation of caspases 3 and 8 .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Caspase Activation : It activates key caspases involved in apoptosis, which are critical for the execution phase of cell death.
- Cell Cycle Arrest : Preliminary data suggest that it may also cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Study 1: Anticancer Efficacy
In a study published in PubMed, various imidazo[1,2-a]pyridine derivatives were tested for their cytotoxic effects against HT-29 and Caco-2 cells. The results indicated that these compounds induced significant cell death without affecting normal white blood cells, highlighting their potential as selective anticancer agents .
Study 2: Mechanistic Insights
Another research effort focused on understanding the molecular mechanisms behind the anticancer activity. The study showed that treatment with the compound led to mitochondrial dysfunction and subsequent apoptosis in targeted cancer cells. This was characterized by increased levels of reactive oxygen species (ROS) and altered mitochondrial membrane potential .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
